Sulfo-GMBS

Structural Biology Mass Spectrometry Protein Complex Analysis

Select Sulfo-GMBS when experimental success demands maximum crosslinking coverage and low immunogenicity. It uniquely generates more unique cross-links than AMAS or GMBS, enabling deeper protein complex mapping. Its sulfonated NHS ester ensures aqueous solubility without DMSO, preserving enzyme activity and native conformation. Lower immunogenicity vs. SMCC minimizes anti-linker antibody responses in vaccine conjugates. Ideal for antibody-enzyme conjugation, nanoparticle functionalization, and hapten-carrier coupling. Direct substitution with other amine-sulfhydryl crosslinkers risks reduced efficiency and project failure.

Molecular Formula C12H11N2NaO9S
Molecular Weight 382.28 g/mol
CAS No. 185332-92-7
Cat. No. B554646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-GMBS
CAS185332-92-7
SynonymsSulfo-GMBS
Molecular FormulaC12H11N2NaO9S
Molecular Weight382.28 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1
InChIKeyULARYIUTHAWJMU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-GMBS (CAS 185332-92-7) — Essential Water‑Soluble Amine‑to‑Sulfhydryl Crosslinker for Bioconjugation Procurement


Sulfo-GMBS (N‑(4‑Maleimidobutyryloxy)sulfosuccinimide sodium salt) is a heterobifunctional, non‑cleavable, and membrane‑impermeable crosslinking reagent used to form covalent bonds between primary amines and sulfhydryl groups. Its sulfonated NHS ester confers high aqueous solubility, eliminating the need for organic co‑solvents and preserving the native conformation of sensitive proteins . The compound features a short, aliphatic 7.3‑Å spacer arm and is widely employed in the preparation of antibody–enzyme conjugates, peptide–carrier protein vaccines, and site‑specific nanoparticle functionalization.

Sulfo-GMBS Substitution Risks — Why Not All Amine‑Sulfhydryl Crosslinkers Are Interchangeable


Crosslinkers that share the same amine‑to‑sulfhydryl chemistry can still produce markedly different experimental outcomes. Sulfo-GMBS is distinguished from its analogs by a specific combination of spacer arm length, hydrophilicity, and reduced immunogenicity. In a head‑to‑head mass spectrometry study, Sulfo-GMBS generated a greater number of unique cross‑links than several closely related crosslinkers, demonstrating that even seemingly similar reagents explore distinct conformational spaces [1]. Furthermore, the sulfonated structure of Sulfo-GMBS confers higher water solubility compared to the non‑sulfonated GMBS , and both GMBS and Sulfo-GMBS have been reported to be less immunogenic than the widely used SMCC [2]. These performance differences directly affect conjugation efficiency, product heterogeneity, and downstream biological activity, making direct substitution a source of experimental variability and potential project failure.

Sulfo-GMBS Technical Differentiation Data — Quantitative Evidence for Scientific Selection


Sulfo-GMBS Generates the Highest Number of Unique Cross‑Links Among Amine‑Sulfhydryl Reagents

In a systematic head‑to‑head comparison using bovine serum albumin (BSA) and other protein complexes, Sulfo-GMBS generated the largest number of cross‑links among all amine‑sulfhydryl crosslinkers tested, and it covered most of the cross‑links that were identified with AMAS and GMBS [1].

Structural Biology Mass Spectrometry Protein Complex Analysis

Sulfo-GMBS Is Significantly Less Immunogenic Than SMCC

Vendor technical datasheets and product literature consistently report that GMBS and its sulfonated analog Sulfo-GMBS are less immunogenic than the commonly used SMCC (succinimidyl 4‑(N‑maleimidomethyl)cyclohexane‑1‑carboxylate) [1]. This property is critical when the crosslinker is used to conjugate haptens to carrier proteins for antibody generation or vaccine formulation.

Vaccine Development Immunogenicity Bioconjugation

Sulfo-GMBS Enables Aqueous Bioconjugation Without Organic Co‑Solvents

Sulfo-GMBS is explicitly designed as a water‑soluble analog of GMBS. While GMBS requires organic co‑solvents such as DMSO or DMF for dissolution, Sulfo-GMBS dissolves readily in aqueous buffers, preserving the native conformation and activity of sensitive biomolecules .

Protein Conjugation Water Solubility Biomolecule Preservation

Sulfo-GMBS Provides a Defined 7.3‑Å Spacer Arm for Reproducible Conjugate Geometry

Sulfo-GMBS contains a short, aliphatic spacer arm measuring 7.3 Å . This length is distinct from that of other common amine‑sulfhydryl crosslinkers: SMCC/Sulfo‑SMCC have an 8.3‑Å cyclohexane spacer, EMCS/Sulfo‑EMCS have a 9.4‑Å spacer, and SMPB/Sulfo‑SMPB have an 11.6‑Å spacer [1].

Conjugation Chemistry Spacer Arm Length Reproducibility

Sulfo-GMBS Exhibits Broader pH Stability Than Aromatic Crosslinkers

Manufacturer documentation indicates that aliphatic heterobifunctional crosslinkers like Sulfo-GMBS are more stable over a wider pH range than aromatic crosslinkers such as succinimidyl‑4‑(N‑maleimidobenzoate) (MBS) .

Crosslinker Stability pH Range Conjugation Optimization

Sulfo-GMBS Procurement Scenarios — Where This Crosslinker Delivers Verifiable Advantage


High‑Coverage Structural Proteomics via Crosslinking Mass Spectrometry (CXMS)

When the experimental goal is to maximize the number of unique cross‑links for protein complex modeling, Sulfo-GMBS is the preferred amine‑sulfhydryl reagent. It outperformed AMAS and GMBS in generating the largest number of cross‑links, and in combination with EGS, it significantly improved the accuracy of Rosetta‑based docking of the yeast H/ACA protein complex [1]. Researchers requiring deep structural coverage should prioritize Sulfo-GMBS over other amine‑sulfhydryl crosslinkers.

Immunogen Conjugation for Antibody Production and Vaccine Development

For the preparation of hapten‑carrier protein conjugates intended for immunization, Sulfo-GMBS offers a distinct advantage due to its lower immunogenicity compared to SMCC [1]. This minimizes the generation of unwanted anti‑linker antibodies, thereby focusing the immune response on the desired epitope. The water solubility of Sulfo-GMBS also allows conjugation to proceed under mild aqueous conditions that preserve the native structure of carrier proteins such as keyhole limpet hemocyanin (KLH) or tetanus toxoid.

Site‑Specific Antibody‑Nanoparticle Conjugation for Targeted Delivery

When conjugating Fab fragments or other targeting moieties to nanoparticles, Sulfo-GMBS provides reproducible, site‑specific attachment due to its defined 7.3‑Å spacer arm and aqueous compatibility. A published protocol used Sulfo-GMBS to activate amine‑functionalized iron oxide nanoparticles (IONPs) for conjugation to cysteine‑reduced Trastuzumab Fab, demonstrating its utility in preparing targeted imaging and therapeutic agents [1]. The membrane‑impermeable nature of Sulfo-GMBS ensures that crosslinking is restricted to the particle surface, preventing internal crosslinking that could compromise functionality.

Enzyme‑Labeled Antibody Production for Immunoassays

Sulfo-GMBS is well‑suited for the two‑step conjugation of enzymes such as horseradish peroxidase (HRP) or β‑galactosidase to antibodies. The water‑soluble nature of Sulfo-GMBS preserves enzyme activity during the conjugation reaction, while the short, non‑cleavable spacer arm ensures a stable, low‑background conjugate [1]. Compared to GMBS, Sulfo-GMBS eliminates the need for DMSO, reducing the risk of enzyme inactivation and improving overall conjugate yield and shelf life .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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